alpha-Terthienylmethanol

Description

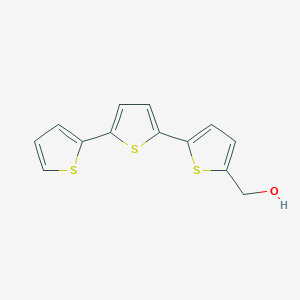

Structure

3D Structure

Properties

IUPAC Name |

[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10OS3/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-7,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYZWWNNJZMQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332399 | |

| Record name | [5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13059-93-3 | |

| Record name | [2,2′:5′,2′′-Terthiophene]-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13059-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to α-Terthienylmethanol (CAS: 13059-93-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Terthienylmethanol, with the Chemical Abstracts Service (CAS) number 13059-93-3, is a naturally occurring polycyclic aromatic compound belonging to the thiophene family. It is a derivative of α-terthienyl, a well-known phototoxic agent found in plants of the Asteraceae family, such as marigolds (Tagetes species). This document provides a comprehensive technical overview of α-terthienylmethanol, summarizing its chemical properties, synthesis, biological activities, and mechanisms of action, with a focus on its potential applications in drug development.

Chemical and Physical Properties

α-Terthienylmethanol is characterized by a central thiophene ring linked at its 2 and 5 positions to two other thiophene rings, with a hydroxymethyl group attached to one of the terminal thiophene rings.

Table 1: Physicochemical Properties of α-Terthienylmethanol

| Property | Value | Reference |

| CAS Number | 13059-93-3 | [1] |

| Molecular Formula | C₁₃H₁₀OS₃ | [1] |

| Molecular Weight | 278.4 g/mol | [1] |

| IUPAC Name | [5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol | [1] |

| Synonyms | 5-Hydroxymethyl-2,2':5',2''-terthiophene, α-T-MeOH | [1] |

| Appearance | Yellow powder | |

| Melting Point | Not available | |

| Solubility | Soluble in DMSO, methanol, ethanol, chloroform. Miscible with water. | [2][3] |

Spectroscopic Data:

-

¹H NMR and ¹³C NMR: Detailed spectral data can be found in various chemical databases. Representative chemical shifts are crucial for structure confirmation and purity assessment.[4][5][6][7][8][9][10]

-

FTIR Spectroscopy: The infrared spectrum would show characteristic peaks for O-H stretching (around 3200-3600 cm⁻¹), C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), C=C stretching of the thiophene rings (around 1600-1400 cm⁻¹), and C-S stretching.[11][12][13][14]

-

UV-Vis Spectroscopy: α-Terthienylmethanol exhibits strong absorption in the UV-visible region due to its extended π-conjugated system. The absorption maxima (λmax) are solvent-dependent, with values reported in methanol, chloroform, and DMF.[1][15][16][17][18]

Synthesis

Experimental Protocol: Synthesis of α-Terthienyl (Precursor)

A Grignard-type process is a common method for synthesizing α-terthienyl.[20]

-

Grignard Reagent Formation: A Grignard reagent is formed from 2-bromothiophene in an appropriate ether solvent (e.g., n-propyl ether).

-

Coupling Reaction: A nickel-catalyzed reaction of the Grignard reagent is carried out with 2,5-dibromothiophene in the same solvent.

-

Purification: The resulting α-terthienyl can be purified by Soxhlet extraction and recrystallization.

Biological Activities and Mechanism of Action

α-Terthienylmethanol exhibits a range of biological activities, with its antiangiogenic and antiproliferative properties being the most extensively studied.

Antiangiogenic Activity

α-Terthienylmethanol has been shown to be a potent inhibitor of angiogenesis.[21] It inhibits vascular endothelial growth factor (VEGF)-induced tube formation in bovine aortic endothelial cells (BAECs).[21]

Table 2: Antiangiogenic Activity of α-Terthienylmethanol

| Assay | Cell Line | IC₅₀ (µM) | Reference |

| VEGF-induced tube formation | BAEC | 2.7 ± 0.4 | [21] |

The primary mechanism for its antiangiogenic effect is the inhibition of Protein Kinase C (PKC) isozymes α and β2.[21]

Experimental Protocol: Tube Formation Assay

-

Cell Culture: Bovine aortic endothelial cells (BAECs) are cultured in appropriate media.

-

Matrigel Coating: 96-well plates are coated with Matrigel and allowed to solidify.

-

Cell Seeding: BAECs are seeded onto the Matrigel-coated plates in the presence of various concentrations of α-terthienylmethanol and a pro-angiogenic factor like VEGF.

-

Incubation: Plates are incubated to allow for the formation of tube-like structures.

-

Quantification: The extent of tube formation is quantified by measuring the total tube length using imaging software.

Antiproliferative and Cytotoxic Activity

α-Terthienylmethanol demonstrates significant antiproliferative activity against various cancer cell lines, notably human ovarian cancer cells, where it has been found to be more potent than cisplatin.[22] It also impairs the invasiveness of highly aggressive breast cancer cells (MDA-MB-231).[21]

Table 3: Antiproliferative and Anti-invasive Activity of α-Terthienylmethanol

| Activity | Cell Line | Effect | Concentration | Reference |

| Anti-invasion | MDA-MB-231 | 57.2 ± 2.3% reduction | 10 µM | [21] |

| Anti-invasion | MDA-MB-231 | 32.7 ± 3.1% reduction | 30 µM | [21] |

| Antiproliferative | Human Ovarian Cancer Cells | More potent than cisplatin | Not specified | [22] |

The mechanism of its antiproliferative action involves the induction of S-phase cell cycle arrest through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[22]

Experimental Protocol: Transwell Invasion Assay

-

Cell Culture: MDA-MB-231 breast cancer cells are cultured.

-

Transwell Setup: Transwell inserts with a Matrigel-coated membrane are placed in a 24-well plate.

-

Cell Seeding: Cells are seeded into the upper chamber of the Transwell insert in serum-free media containing different concentrations of α-terthienylmethanol. The lower chamber contains media with a chemoattractant.

-

Incubation: The plate is incubated to allow cells to invade through the Matrigel and migrate to the lower surface of the membrane.

-

Quantification: Non-invading cells are removed from the upper surface. Invaded cells on the lower surface are stained and counted under a microscope.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere.

-

Compound Treatment: Cells are treated with various concentrations of α-terthienylmethanol for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) to determine cell viability.

Phototoxicity and Reactive Oxygen Species (ROS) Generation

Similar to its parent compound, α-terthienyl, α-terthienylmethanol is a phototoxic agent. Upon exposure to UV light, it generates reactive oxygen species (ROS), which are responsible for its insecticidal and nematicidal activities.[9] The generation of singlet oxygen is a key aspect of its photodynamic activity, though a specific quantum yield for α-terthienylmethanol has not been reported.[23][24][25][26][27][28]

Experimental Protocol: Measurement of Intracellular ROS

-

Cell Culture and Treatment: Cells are cultured and treated with α-terthienylmethanol.

-

Fluorescent Probe Loading: A ROS-sensitive fluorescent probe, such as DCFH-DA (2',7'-dichlorofluorescin diacetate), is added to the cells and incubated.

-

Fluorescence Measurement: The intracellular fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorometer or flow cytometer.

Antiviral Activity

While many thiophene-containing compounds have been investigated for their antiviral properties, there is currently no specific experimental data available in the reviewed literature detailing the antiviral activity of α-terthienylmethanol.[4][29][30] General screening of thiophene derivatives has shown activity against various viruses, including Ebola and influenza viruses, suggesting that α-terthienylmethanol could be a candidate for future antiviral research.[21][29]

Signaling Pathways and Molecular Interactions

The biological effects of α-terthienylmethanol are mediated through its interaction with key signaling pathways.

PKC Inhibition Pathway

α-Terthienylmethanol directly inhibits the activity of PKC isozymes α and β2, which are crucial downstream effectors of the VEGF signaling pathway involved in angiogenesis.[21]

ROS-Mediated Antiproliferative Pathway

In ovarian cancer cells, α-terthienylmethanol induces the production of ROS, leading to DNA damage and S-phase cell cycle arrest.[22] This suggests the involvement of downstream effectors of DNA damage response and cell cycle regulation. While direct evidence for the involvement of specific caspases is lacking, ROS-induced DNA damage is a known trigger for caspase-mediated apoptosis, potentially involving initiator caspases like caspase-9 and executioner caspases like caspase-3.[13][31][32][33] Similarly, the MAP kinase pathways, including ERK and JNK, are often modulated by ROS and play critical roles in cell fate decisions.[25][27][28][33][34][35]

Conclusion

α-Terthienylmethanol is a promising natural product with well-documented antiangiogenic and antiproliferative activities. Its mechanisms of action, involving the inhibition of key signaling kinases like PKC and the induction of oxidative stress, make it an attractive candidate for further investigation in the context of cancer drug development. Its phototoxic properties also suggest potential applications in photodynamic therapy. However, further research is required to fully elucidate its therapeutic potential, including a comprehensive evaluation of its antiviral activity, detailed pharmacokinetic and pharmacodynamic studies, and optimization of its synthesis. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the multifaceted biological activities of this intriguing thiophene derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. gchemglobal.com [gchemglobal.com]

- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 9. chem.washington.edu [chem.washington.edu]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. FTIR [terpconnect.umd.edu]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. UV/Vis+ Photochemistry Database [science-softcon.de]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. (2,2':5',2''-Terthiophene)-5,5''-dicarboxaldehyde | C14H8O2S3 | CID 4389805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Alpha-Terthienylmethanol | C13H10OS3 | CID 454740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. QUANTUM YIELD OF SINGLET OXYGEN PRODUCTION BY XANTHENE DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 25. ERK Inhibition Promotes Engraftment of Allografts by Reprogramming T‐Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Activation of protein kinase C alpha is required for TPA-triggered ERK (MAPK) signaling and growth inhibition of human hepatoma cell HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Activation-induced substrate engagement in ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. 前衍化学网_化工原料医药中间体化学试剂买卖平台 [m.biochemsafebuy.com]

- 32. 13059-93-3|this compound|BLD Pharm [bldpharm.com]

- 33. elifesciences.org [elifesciences.org]

- 34. NP-MRD: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (NP0001458) [np-mrd.org]

- 35. Activation of the ERK1/2 signaling pathway promotes phosphorylation and proteasome-dependent degradation of the BH3-only protein, Bim - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to α-Terthienylmethanol: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Terthienylmethanol ([5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol) is a naturally occurring polythiophene found in plants of the Tagetes genus, notably Tagetes minuta. This compound has garnered significant scientific interest due to its potent biological activities, particularly its anti-angiogenic properties. As a derivative of the well-studied phototoxin α-terthienyl, α-terthienylmethanol presents a unique profile with potential applications in oncology and other fields. This guide provides a comprehensive overview of its chemical structure, known properties, experimental protocols for its isolation and biological evaluation, and its mechanism of action. All quantitative data is summarized for clarity, and key experimental and signaling pathways are visualized using Graphviz diagrams.

Chemical Structure and Properties

α-Terthienylmethanol is characterized by a chain of three thiophene rings (an oligothiophene) with a hydroxymethyl group attached to one of the terminal rings. This structure contributes to its unique chemical and biological properties.

Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol | --INVALID-LINK-- |

| Molecular Formula | C₁₃H₁₀OS₃ | --INVALID-LINK-- |

| Molecular Weight | 278.4 g/mol | --INVALID-LINK-- |

| CAS Number | 13059-93-3 | --INVALID-LINK-- |

| SMILES | C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)CO | --INVALID-LINK-- |

| InChI | InChI=1S/C13H10OS3/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-7,14H,8H2 | --INVALID-LINK-- |

Physicochemical and Spectroscopic Data

Computed Physicochemical Properties of α-Terthienylmethanol

| Property | Value | Source |

|---|---|---|

| XLogP3 | 3.5 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |

| Rotatable Bond Count | 3 | --INVALID-LINK-- |

| Exact Mass | 277.98937846 Da | --INVALID-LINK-- |

| Topological Polar Surface Area | 28.2 Ų | --INVALID-LINK-- |

Biological Activity and Mechanism of Action

The primary biological activity of interest for α-terthienylmethanol is its potent anti-angiogenic effect. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.

Quantitative Biological Activity Data

| Assay | System/Cell Line | Metric | Value | Source |

|---|---|---|---|---|

| Anti-angiogenic Screen | General | IC₅₀ | 33.6 ± 3.4 µg/mL (for T. minuta extract) | [1][2] |

| VEGF-Induced Tube Formation | Bovine Aortic Endothelial Cells (BAECs) | IC₅₀ | 2.7 ± 0.4 µM | [2][3] |

| Cell Invasiveness | BAECs and MDA-MB-231 (Breast Cancer) | Concentration | Significant impairment at 10 µM |[2][3] |

The anti-angiogenic activity of α-terthienylmethanol is primarily attributed to its inhibitory effect on Protein Kinase C (PKC) isozymes α and β2.[2][3] These kinases are key components of the signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF) binding to its receptor, VEGFR-2, a critical pathway for endothelial cell proliferation and migration.

References

- 1. Frontiers | The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2 [frontiersin.org]

- 2. The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Isolating Alpha-Terthienylmethanol from Tagetes minuta: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tagetes minuta, commonly known as wild marigold, is a rich source of bioactive secondary metabolites, including a class of sulfur-containing compounds known as thiophenes. Among these, alpha-terthienylmethanol has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the isolation of this compound from Tagetes minuta. It details the necessary experimental protocols, from extraction to purification, and presents relevant quantitative data in a structured format. Furthermore, this guide includes diagrammatic representations of the experimental workflow and the putative signaling pathway targeted by this compound, offering a valuable resource for researchers in natural product chemistry and drug development.

Introduction

The genus Tagetes has long been recognized for its diverse phytochemical profile, which includes a variety of terpenes, flavonoids, and notably, thiophenes.[1][2][3] Alpha-terthienyl, a well-documented phototoxin found in Tagetes species, has demonstrated significant insecticidal and nematicidal properties.[4][5] A hydroxylated derivative of this compound, this compound, has been isolated from Tagetes minuta and identified as a potent inhibitor of angiogenesis, a critical process in cancer progression.[6] This guide focuses on the methodological aspects of isolating and purifying this compound, providing a foundation for further investigation into its pharmacological properties.

Experimental Protocols

The isolation of this compound from Tagetes minuta involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are synthesized from established methodologies for the extraction of thiophenes from Tagetes species.[7]

Plant Material and Extraction

Objective: To extract a broad spectrum of secondary metabolites, including thiophenes, from the plant material.

Materials:

-

Fresh or air-dried aerial parts (leaves, stems, and flowers) of Tagetes minuta

-

Methanol (analytical grade)

-

n-Hexane (analytical grade)

-

Mechanical blender or grinder

-

Large glass flasks or beakers

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Rotary evaporator

Protocol:

-

Preparation of Plant Material: Thoroughly wash the fresh plant material to remove any debris. If using dried material, grind the aerial parts into a coarse powder.

-

Solvent Extraction:

-

Macerate the prepared plant material in methanol at a 1:5 (w/v) ratio (e.g., 100 g of plant material in 500 mL of methanol).

-

Stir the mixture periodically for 48-72 hours at room temperature.

-

Filter the extract to separate the plant residue from the liquid phase.

-

Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

-

-

Solvent Partitioning:

-

Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

-

Resuspend the concentrated extract in a mixture of methanol and water (9:1 v/v).

-

Perform liquid-liquid partitioning by adding an equal volume of n-hexane. Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

-

Collect the n-hexane layer, which will contain the less polar compounds, including thiophenes.

-

Repeat the partitioning with n-hexane three times.

-

-

Concentration: Combine the n-hexane fractions and evaporate the solvent using a rotary evaporator to obtain the crude n-hexane extract.

Chromatographic Purification

Objective: To isolate this compound from the crude n-hexane extract.

Materials:

-

Crude n-hexane extract of Tagetes minuta

-

Silica gel (for column chromatography, 70-230 mesh)

-

Glass chromatography column

-

Solvent system: Hexane and Ethyl Acetate (gradient elution)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm and 366 nm)

-

Developing chamber for TLC

-

High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase for HPLC (e.g., acetonitrile and water)

Protocol:

-

Column Chromatography:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Adsorb the crude n-hexane extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of the eluate and monitor the separation using TLC.

-

-

TLC Analysis:

-

Spot the collected fractions onto a TLC plate.

-

Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

-

Visualize the spots under a UV lamp. Thiophenes are known to fluoresce under UV light.[8]

-

Combine the fractions that show a similar TLC profile corresponding to the target compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the combined fractions using preparative or semi-preparative HPLC.

-

Use a reverse-phase column (e.g., C18) with a suitable mobile phase, such as a gradient of acetonitrile in water.

-

Monitor the elution profile with a UV detector at a wavelength where thiophenes absorb (typically in the range of 320-350 nm).

-

Collect the peak corresponding to this compound.

-

-

Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize the quantitative data typically obtained during the isolation process. The values presented are illustrative and can vary depending on the specific experimental conditions, plant material, and geographical origin.

Table 1: Extraction Yields from Tagetes minuta

| Plant Part | Extraction Solvent | Yield of Crude Extract (%) | Reference |

| Aerial Parts | Methanol | 10-15 | [7] |

| Leaves | Essential Oil (Hydrodistillation) | 0.3 - 0.4 | [7] |

| Flowers | Essential Oil (Hydrodistillation) | 0.2 - 0.3 | [7] |

Table 2: Chemical Composition of Tagetes minuta n-Hexane Extract (Illustrative)

| Compound | Retention Time (min) | Relative Abundance (%) | Identification Method |

| Dihydrotagetone | 10.5 | 25-30 | GC-MS |

| (Z)-Tagetone | 12.2 | 15-20 | GC-MS |

| (E)-Ocimenone | 13.8 | 10-15 | GC-MS |

| Alpha-Terthienyl | 18.5 | 5-10 | GC-MS |

| This compound | 19.2 | 1-5 | GC-MS, NMR |

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The overall process for isolating this compound from Tagetes minuta can be visualized as a sequential workflow.

Caption: Experimental workflow for the isolation of this compound.

Putative Signaling Pathway

This compound has been shown to inhibit angiogenesis by targeting specific protein kinase C (PKC) isozymes.[6] The following diagram illustrates this proposed mechanism of action.

Caption: Putative signaling pathway of this compound.

Conclusion

This technical guide outlines a comprehensive approach to the isolation of this compound from Tagetes minuta. The detailed protocols and structured data presentation provide a solid foundation for researchers aiming to explore the therapeutic potential of this promising natural product. The visualization of both the experimental workflow and the targeted signaling pathway offers a clear and concise summary of the key processes involved. Further research into optimizing the isolation yield and fully elucidating the pharmacological profile of this compound is warranted and will be crucial for its potential development as a novel therapeutic agent.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. aloki.hu [aloki.hu]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. Nematicidal actions of the marigold exudate α-terthienyl: oxidative stress-inducing compound penetrates nematode hypodermis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. The thiophene α-terthienylmethanol isolated from Tagetes minuta inhibits angiogenesis by targeting protein kinase C isozymes α and β2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ojs.openagrar.de [ojs.openagrar.de]

- 8. researchgate.net [researchgate.net]

Alpha-Terthienylmethanol: A Technical Guide to its Natural Sources, Discovery, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-terthienylmethanol (α-TM), a hydroxylated derivative of the well-known phototoxin α-terthienyl, is a naturally occurring thiophene found predominantly within the Asteraceae family. Its discovery is recent, stemming from bioactivity-guided fractionation studies targeting novel therapeutic agents. This compound has demonstrated significant biological activity, notably as an inhibitor of angiogenesis, by targeting key components of the VEGF signaling pathway. This technical guide provides a comprehensive overview of its natural sources, discovery, detailed experimental protocols for its isolation and characterization, and its known mechanism of action. All quantitative data is summarized for clarity, and logical and biological pathways are visualized using Graphviz diagrams.

Natural Sources and Discovery

This compound is a secondary metabolite produced by several plant species, primarily in the marigold family.

-

Natural Sources : The principal documented natural source of this compound is Tagetes minuta , a species of marigold.[1][2][3][4] The parent compound, α-terthienyl, is found in abundance in the roots of various Tagetes species. Another reported source for this compound is Eclipta prostrata , a plant used in traditional medicine.

-

Discovery : While the parent compound α-terthienyl has been known for decades, the specific discovery of this compound is a more recent development. Its isolation and characterization as a significant bioactive compound were detailed in a 2022 study. Researchers conducting a bio-guided screening of Argentinian flora for antiangiogenic activity identified an ethanol extract of Tagetes minuta as highly effective.[1][4] Subsequent fractionation of this active extract led to the isolation of this compound as the primary metabolite responsible for the observed activity.[1]

Quantitative Data

The following table summarizes the key quantitative data related to the isolation and biological activity of this compound.

| Data Point | Value | Source Plant | Methodology / Assay |

| Yield | 2 mg (99% purity) | Tagetes minuta | Bio-guided fractionation of ethanol extract |

| IC₅₀ | 2.7 ± 0.4 μM | Not Applicable | In vitro VEGF-induced tube formation assay |

| IC₅₀ (Crude Extract) | 33.6 ± 3.4 µg/ml | Tagetes minuta | In vitro VEGF-induced tube formation assay |

Experimental Protocols

This section details the methodologies for the isolation and structural elucidation of this compound from its natural source.

Bio-guided Isolation from Tagetes minuta

This protocol is based on the successful bio-guided fractionation that led to the compound's discovery.[1][4]

-

Plant Material Collection and Extraction :

-

Collect aerial parts of Tagetes minuta.

-

Air-dry the plant material at room temperature and grind it into a fine powder.

-

Macerate the powdered plant material in 96% ethanol (e.g., 1:10 w/v) for 48-72 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

-

-

Bioassay-Guided Fractionation :

-

Perform an initial screening of the crude extract for the desired biological activity (e.g., antiangiogenic activity using a tube formation assay).[1]

-

Subject the active crude extract to solvent-solvent partitioning using solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

-

Test each fraction for biological activity to identify the most potent fraction.

-

-

Chromatographic Purification :

-

Subject the most active fraction (e.g., the chloroform fraction) to column chromatography over silica gel.

-

Elute the column with a gradient solvent system, such as hexane-ethyl acetate, starting from 100% hexane and gradually increasing the polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing spots under UV light.

-

Pool fractions containing the compound of interest based on TLC profiles and bioactivity.

-

Perform a final purification step using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a methanol/water gradient) to yield pure this compound.[1]

-

Structural Elucidation

The identity and structure of the isolated compound are confirmed using a combination of spectroscopic methods.

-

Mass Spectrometry (MS) :

-

Acquire a mass spectrum using an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a mass analyzer.[5]

-

Determine the molecular weight. For this compound (C₁₃H₁₀OS₃), the expected monoisotopic mass is approximately 278.0 Da.

-

-

UV-Visible Spectroscopy :

-

Dissolve the pure compound in a suitable solvent (e.g., methanol or ethanol).

-

Record the UV-Vis spectrum. Thiophenes typically exhibit strong absorption in the UV region, with a λmax around 350 nm.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.[1]

-

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

Caption: Bio-guided isolation and analysis workflow for this compound.

Signaling Pathway Diagram

Caption: Inhibition of the VEGF signaling pathway by this compound.

References

- 1. This compound | C13H10OS3 | CID 454740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13059-93-3|this compound|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. Mogroside III | CAS:130567-83-8 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Thiophene, 2,3-dihydro-5-methyl- [webbook.nist.gov]

Unveiling the Photophysical Core of α-Terthienylmethanol: A Technical Guide for Researchers

An In-depth Exploration of the Photophysical Properties, Photosensitization Mechanisms, and Experimental Methodologies Relevant to α-Terthienylmethanol and its Parent Compound, α-Terthienyl.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of thienyl-based photosensitizers. While specific quantitative photophysical data for α-terthienylmethanol remains limited in published literature, this document provides a detailed overview of the well-characterized photophysics of its parent compound, α-terthienyl (α-T). This information establishes a robust baseline for understanding the photo-reactivity of this class of compounds. Furthermore, this guide offers a qualitative analysis of the anticipated effects of the hydroxymethyl substitution on the photophysical properties of the α-terthienyl scaffold, alongside detailed experimental protocols and conceptual diagrams.

Core Photophysical Properties of α-Terthienyl

α-Terthienyl is a potent photosensitizer that has been the subject of numerous studies due to its significant photodynamic activity. Its photophysical behavior is characterized by strong absorption in the UVA region, efficient intersystem crossing to the triplet state, and a high quantum yield of singlet oxygen generation.

Absorption and Emission Characteristics

The photophysical journey of α-terthienyl begins with the absorption of a photon, leading to the population of an excited singlet state. The spectral characteristics are summarized in the table below.

| Parameter | Value | Solvent(s) |

| Absorption Maximum (λmax) | ~350-355 nm | Various organic solvents |

| Molar Absorptivity (ε) | ~23,600 M-1cm-1 at 350 nm | Not specified |

| Fluorescence Emission Maximum (λem) | ~430-450 nm | Various organic solvents |

Note: The exact positions of the absorption and emission maxima can exhibit some solvatochromic shifts depending on the polarity of the solvent.

Excited State Dynamics and Photosensitization

Upon excitation, α-terthienyl can undergo several competing de-excitation processes, as illustrated in the Jablonski diagram (Figure 1). For α-terthienyl, the most significant pathway for de-excitation of the first excited singlet state (S₁) is intersystem crossing (ISC) to the triplet state (T₁). This high efficiency of ISC is a key factor in its potent photosensitizing ability.

The triplet state of α-terthienyl is relatively long-lived and possesses sufficient energy to transfer to ground state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂). This Type II photosensitization mechanism is believed to be the primary driver of the phototoxicity of α-terthienyl.[1][2] In some aqueous environments, a Type I mechanism involving electron transfer to produce superoxide anion has also been observed.[3]

The key quantitative parameters governing the photosensitizing efficiency of α-terthienyl are presented in the table below.

| Parameter | Value | Solvent(s) |

| Intersystem Crossing Quantum Yield (ΦISC) | ≥ 0.9 | Polar and non-polar solvents |

| Triplet State Energy (ET) | 39.7 ± 1.5 kcal/mol | Not specified |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.6 - 0.8 | Polar and non-polar solvents |

The Influence of the Hydroxymethyl Group in α-Terthienylmethanol

The hydroxymethyl group is generally considered to be a weak electron-donating group through inductive effects. Its introduction at the terminal thiophene ring is expected to cause subtle but potentially significant changes:

-

Spectra: A slight bathochromic (red) shift in both the absorption and fluorescence spectra may be anticipated due to the weak electron-donating nature of the substituent.

-

Quantum Yields: The effect on the fluorescence quantum yield (ΦF) and the intersystem crossing quantum yield (ΦISC) is not straightforward to predict without experimental data. The introduction of the hydroxyl group could potentially introduce new non-radiative decay pathways, such as those involving hydrogen bonding with protic solvents, which might lead to a decrease in both ΦF and ΦISC. Conversely, the substituent may have a negligible effect on the overall excited-state dynamics.

-

Singlet Oxygen Quantum Yield (ΦΔ): Any modification to the intersystem crossing efficiency will directly impact the singlet oxygen quantum yield. If ΦISC is reduced, a corresponding decrease in ΦΔ would be expected.

It is crucial to emphasize that these are qualitative predictions. Experimental validation is necessary to determine the precise photophysical parameters of α-terthienylmethanol.

Experimental Protocols

Accurate characterization of the photophysical properties of a photosensitizer is paramount. Below are detailed methodologies for key experiments.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The determination of the singlet oxygen quantum yield is a critical experiment for assessing the photosensitizing efficacy of a compound. A common method involves the direct detection of the characteristic phosphorescence of singlet oxygen at approximately 1270 nm.[4][5][6]

Experimental Workflow:

-

Sample Preparation:

-

Prepare solutions of the photosensitizer (e.g., α-terthienylmethanol) and a reference photosensitizer with a known ΦΔ (e.g., meso-tetraphenylporphyrin (TPP) or Rose Bengal) in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or acetonitrile-d₃). The use of deuterated solvents is crucial as it extends the lifetime of singlet oxygen, making its detection easier.

-

Adjust the concentrations of the sample and reference solutions to have the same absorbance at the excitation wavelength.

-

-

Instrumentation:

-

Utilize a laser flash photolysis setup or a dedicated phosphorescence spectrometer.

-

The excitation source should be a pulsed laser with a wavelength that is strongly absorbed by the photosensitizer.

-

The detector must be sensitive in the near-infrared (NIR) region, typically a liquid nitrogen-cooled Germanium photodiode or a photomultiplier tube (PMT) with NIR sensitivity.

-

A series of filters should be used to block the excitation light and any fluorescence from the sample, allowing only the 1270 nm phosphorescence to reach the detector.

-

-

Data Acquisition:

-

Excite the sample with a laser pulse and record the time-resolved decay of the phosphorescence signal at 1270 nm.

-

Perform the same measurement for the reference compound under identical conditions.

-

-

Data Analysis:

-

The initial intensity of the phosphorescence signal (I₀) is proportional to the singlet oxygen quantum yield.

-

The ΦΔ of the sample can be calculated using the following equation:

ΦΔ (sample) = ΦΔ (reference) × (I₀ (sample) / I₀ (reference))

-

Visualization of Core Concepts

To aid in the understanding of the photophysical processes and experimental design, the following diagrams are provided.

References

- 1. Nematicidal actions of the marigold exudate α-terthienyl: oxidative stress-inducing compound penetrates nematode hypodermis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoactivation of the nematicidal compound alpha-terthienyl from roots of marigolds (Tagetes species). A possible singlet oxygen role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photosensitization with alpha-terthienyl: the formation of superoxide ion in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Singlet oxygen phosphorescence imaging by superconducting single-photon detector and time-correlated single-photon counting [opg.optica.org]

- 5. jascoinc.com [jascoinc.com]

- 6. mdpi.com [mdpi.com]

The Mechanism of Phototoxicity of Alpha-Terthienylmethanol: A Technical Guide for Researchers

Executive Summary

Alpha-terthienylmethanol (α-T-MeOH) is a naturally derived thiophene compound that exhibits significant phototoxic activity. This technical guide provides an in-depth exploration of the molecular mechanisms underlying its phototoxicity, targeting researchers, scientists, and professionals in drug development. Upon activation by ultraviolet-A (UVA) radiation, α-T-MeOH functions as a potent photosensitizer. The core mechanism involves the generation of highly reactive oxygen species (ROS), including singlet oxygen (¹O₂) and superoxide anions (O₂⁻•), through both Type I and Type II photodynamic reactions. These ROS indiscriminately damage key cellular components, leading to lipid peroxidation, DNA damage, mitochondrial dysfunction, and enzyme inhibition. Consequently, these events trigger downstream cellular responses, including the induction of oxidative stress, cell cycle arrest at the S phase, and ultimately, cell death through apoptosis or necrosis. This document summarizes the key photochemical events, cellular targets, and signaling pathways, supported by quantitative data and detailed experimental protocols.

Introduction to Phototoxicity and the Role of this compound

Drug-induced photosensitivity is a significant adverse cutaneous reaction resulting from the interaction of a chemical agent with ultraviolet (UV) radiation, primarily UVA.[1] These reactions are broadly classified as phototoxic or photoallergic.[1] Phototoxicity, the focus of this guide, is a non-immunological response where a photosensitizing compound absorbs light energy, leading to a series of photochemical events that cause direct cellular damage.[1]

This compound is a derivative of alpha-terthienyl (α-T), a well-documented phototoxic secondary metabolite found in plants of the Tagetes genus (marigolds).[2][3] Like its parent compound, α-T-MeOH possesses a tricyclic thiophene structure that enables it to absorb UVA radiation efficiently, transitioning into an excited state and initiating the cascade of phototoxic reactions.

The Core Photochemical Mechanism

The phototoxicity of α-T-MeOH is initiated by the absorption of photons, which elevates the molecule from its ground state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁). This triplet-state molecule is the primary driver of subsequent photochemical reactions.

Generation of Reactive Oxygen Species (ROS)

The excited triplet state of α-T-MeOH can react with molecular oxygen (³O₂) or other cellular substrates via two primary mechanisms:

-

Type II Reaction: The most prominent pathway for many thiophenes is the direct energy transfer from the triplet-state photosensitizer to ground-state molecular oxygen (³O₂). This process generates the highly reactive singlet oxygen (¹O₂).[2][4] Alpha-terthienyl, the parent compound, is known to generate singlet oxygen with high quantum yields, typically in the range of 0.6 to 0.8.[5] This singlet oxygen is a potent oxidizing agent that can readily react with lipids, proteins, and nucleic acids.

-

Type I Reaction: In this pathway, the excited photosensitizer reacts directly with a substrate molecule (including itself or a solvent molecule) through electron or hydrogen transfer, forming radical ions or neutral radicals. These radicals can then react with molecular oxygen to produce superoxide anions (O₂⁻•) and other reactive oxygen species.[2][6] The formation of superoxide radicals has been confirmed for α-T in aqueous media.[2][6][7]

References

- 1. Frontiers | Drug-Induced Photosensitivity: Clinical Types of Phototoxicity and Photoallergy and Pathogenetic Mechanisms [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of cutaneous phototoxicity induced by topical alpha-terthienyl and ultraviolet A radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Photosensitization with alpha-terthienyl: the formation of superoxide ion in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nematicidal actions of the marigold exudate α-terthienyl: oxidative stress-inducing compound penetrates nematode hypodermis - PMC [pmc.ncbi.nlm.nih.gov]

Alpha-Terthienylmethanol: A Technical Guide to Reactive Oxygen Species Generation and Cellular Impact

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-terthienylmethanol (α-TM) is a derivative of the naturally occurring phototoxic compound alpha-terthienyl (α-T), found in plants of the Tagetes genus (marigolds). Like its parent compound, α-TM functions as a photosensitizer, meaning it can be activated by light to produce reactive oxygen species (ROS). This property makes it a compound of interest for various applications, including photodynamic therapy (PDT). This technical guide provides an in-depth overview of the mechanisms of ROS generation by α-TM, its cellular consequences, and detailed protocols for its investigation. While much of the foundational research has been conducted on α-T, the principles of photosensitization and ROS-mediated damage are directly applicable to α-TM. This document will primarily focus on α-TM where data is available and supplement with data from α-T to provide a comprehensive understanding.

Core Mechanism: Photosensitization and ROS Generation

Upon absorption of light, typically in the UVA range, this compound transitions from its ground electronic state to an excited singlet state. From this short-lived state, it can undergo intersystem crossing to a more stable, long-lived triplet state. The triplet state of α-TM is the key intermediate in the generation of ROS through two primary mechanisms, known as Type I and Type II photosensitization.

Type I and Type II Photosensitization Pathways

-

Type I Pathway: The excited triplet state of the photosensitizer can react directly with a substrate molecule (e.g., a lipid or protein) through electron or hydrogen transfer, generating radical ions or free radicals. These radicals can then react with molecular oxygen to produce superoxide anions (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).

-

Type II Pathway: In this pathway, the excited triplet state of the photosensitizer directly transfers its energy to ground-state molecular oxygen (³O₂), which is unique in that it is a triplet in its ground state. This energy transfer results in the formation of the highly reactive singlet oxygen (¹O₂).

For alpha-terthienyl and its derivatives, the Type II pathway, leading to the generation of singlet oxygen, is considered the predominant mechanism of phototoxicity. However, the formation of superoxide ions has also been reported, suggesting a possible contribution from the Type I pathway.[1]

Quantitative Data on ROS Generation

While specific quantitative data for this compound is limited in publicly available literature, the photophysical properties of the parent compound, alpha-terthienyl, provide a strong indication of its efficiency as a photosensitizer.

| Parameter | Value | Compound | Conditions | Source |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.6 - 0.8 | Alpha-terthienyl | Non-polar and polar solvents | [2] |

| Intersystem Crossing Efficiency | > 90% | Alpha-terthienyl | Polar and non-polar solvents | [2] |

Note: The singlet oxygen quantum yield represents the fraction of excited photosensitizer molecules that result in the formation of singlet oxygen. A value between 0.6 and 0.8 is considered high and indicates an efficient photosensitizer.

Cellular Consequences of α-TM Induced ROS

The ROS generated by photoactivated α-TM are highly reactive and can cause significant damage to cellular components, leading to cell death through various mechanisms.

Mitochondrial Dysfunction

Mitochondria are primary targets of α-TM-induced ROS. The accumulation of ROS within these organelles leads to:

-

Decreased Mitochondrial Membrane Potential (ΔΨm): ROS can induce the opening of the mitochondrial permeability transition pore (mPTP), leading to a collapse of the mitochondrial membrane potential.

-

Inhibition of Cellular Respiration: Damage to mitochondrial enzymes and components of the electron transport chain impairs ATP production.

-

Increased Mitochondrial ROS Production: Initial mitochondrial damage can trigger a vicious cycle of further ROS generation.

These events are critical in initiating downstream cell death signaling.[3]

Induction of Cell Death Pathways

The cellular response to α-TM-induced oxidative stress is dose-dependent.[3]

-

Low Concentrations: At lower concentrations, α-TM-induced ROS can trigger apoptosis, a programmed form of cell death. This involves the upregulation of apoptotic genes.[3]

-

Moderate Concentrations: Intermediate levels of ROS can lead to autophagy, a cellular process of self-digestion, and may also inhibit apoptosis while promoting necrosis.[3]

-

High Concentrations: High concentrations of α-TM result in overwhelming ROS production, causing severe mitochondrial dysfunction and a significant increase in cytoplasmic Ca²⁺ levels, leading directly to necrosis, a form of uncontrolled cell death.[3]

Signaling Pathway Visualization

The following diagram illustrates the signaling cascade initiated by photoactivated this compound.

Caption: this compound ROS generation and cell death pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the phototoxicity and ROS-generating capabilities of this compound.

In Vitro Phototoxicity: 3T3 Neutral Red Uptake (NRU) Assay

This assay is a standardized method to assess the phototoxic potential of a substance.

Experimental Workflow

Caption: Workflow for the 3T3 Neutral Red Uptake phototoxicity assay.

Detailed Protocol:

-

Cell Culture:

-

Culture Balb/c 3T3 fibroblasts in appropriate medium (e.g., DMEM with 10% FBS).

-

Seed 1 x 10⁴ cells per well in two 96-well plates and incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the culture medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include solvent controls.

-

-

Irradiation:

-

One plate is exposed to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²).

-

The second plate is kept in the dark as a control for general cytotoxicity.

-

-

Incubation:

-

After irradiation, replace the treatment medium with fresh culture medium in both plates.

-

Incubate the plates for another 24 hours.

-

-

Neutral Red Uptake:

-

Wash the cells with PBS.

-

Add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL) to each well and incubate for 3 hours.

-

Wash the cells with PBS to remove excess dye.

-

Add 150 µL of a destaining solution (e.g., 1% acetic acid, 50% ethanol in water) to each well to extract the dye from the lysosomes of viable cells.

-

Shake the plates for 10 minutes.

-

-

Data Analysis:

-

Measure the absorbance of the destaining solution at 540 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) for both the irradiated and non-irradiated plates.

-

Determine the Photo-Irritation-Factor (PIF) by comparing the IC50 values. A significant difference indicates phototoxic potential.

-

Cellular ROS Detection: DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HaCaT keratinocytes or a relevant cancer cell line) in a suitable format (e.g., 96-well black plates for fluorescence reading or chamber slides for microscopy).

-

Allow cells to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration.

-

-

DCFH-DA Staining:

-

Prepare a fresh working solution of DCFH-DA (e.g., 10-25 µM) in pre-warmed serum-free medium or PBS. Protect the solution from light.

-

Remove the treatment medium and wash the cells once with PBS.

-

Add the DCFH-DA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

-

-

Irradiation and Measurement:

-

After incubation, wash the cells with PBS to remove excess probe.

-

Add fresh PBS or medium to the cells.

-

Expose the cells to UVA light.

-

Immediately measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.

-

Lipid Peroxidation: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation.

Detailed Protocol:

-

Sample Preparation:

-

Culture and treat cells with this compound and light as described previously.

-

Harvest the cells and prepare a cell lysate.

-

-

TBARS Reaction:

-

Add an acidic reagent (e.g., thiobarbituric acid in acetic acid) to the cell lysate.

-

Incubate the mixture at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.

-

Cool the samples on ice to stop the reaction.

-

-

Measurement:

-

Centrifuge the samples to pellet any precipitate.

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of MDA.

-

Quantify the amount of MDA in the samples by comparing their absorbance to the standard curve.

-

Conclusion

This compound is a potent photosensitizer that efficiently generates reactive oxygen species, primarily singlet oxygen, upon activation with UVA light. The resulting oxidative stress induces significant cellular damage, particularly to mitochondria, leading to cell death via apoptosis, necrosis, and autophagy in a dose-dependent manner. The experimental protocols detailed in this guide provide a framework for the robust evaluation of the phototoxic and ROS-generating properties of α-TM and similar compounds. This information is critical for researchers in the fields of photobiology, oncology, and drug development who are exploring the therapeutic potential of photosensitizers. Further research is warranted to fully elucidate the quantitative photophysical properties of this compound and to explore its efficacy in various preclinical models.

References

Unveiling the Bioactivity of Alpha-Terthienylmethanol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biological activity screening of alpha-terthienylmethanol, a naturally occurring thiophene with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in exploring the anti-cancer and anti-angiogenic properties of this compound. Herein, we present a summary of its biological activities, detailed experimental protocols for its evaluation, and a visual representation of its known mechanisms of action.

Quantitative Biological Activity of this compound

This compound has demonstrated a range of biological effects, primarily centered around anti-angiogenesis and cytotoxicity against cancer cells. The following tables summarize the key quantitative data from various studies.

| Assay | Cell Line/Target | IC50 Value | Reference |

| VEGF-induced Tube Formation | Bovine Aortic Endothelial Cells (BAECs) | 2.7 ± 0.4 μM | [1][2] |

| Protein Kinase C (PKC) Inhibition | Recombinant PKC-α and -β2 isozymes | 4 μM | [3] |

| Antiangiogenic Activity | Tagetes minuta extract (containing α-terthienylmethanol) | 33.6 ± 3.4 μg/ml | [1][4][5] |

| Cell Line | Assay | Concentration | Effect | Reference |

| MDA-MB-231 (Breast Cancer) | Transwell Invasion | 10 μM | Significant impairment of invasiveness | [1][2] |

| MDA-MB-231 (Breast Cancer) | Transwell Invasion | 30 μM & 10 μM | 32.7 ± 3.1% and 57.2 ± 2.3% reduction in invasion, respectively | [1] |

| Human Ovarian Cancer Cells | Cell Growth | Not specified | More potent inhibitor than cisplatin | [6] |

| Peripheral Blood Mononuclear Cells (PBMCs) | MTT Assay | Up to 100 μM | No evidence of toxicity | [1][4] |

| Erythrocytes | Hemolysis Assay | Up to 100 μM | No evidence of toxicity | [1][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide in-depth protocols for key assays used to characterize the biological activity of this compound.

Anti-Angiogenesis Assay: Endothelial Cell Tube Formation

This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.

-

Cell Culture: Bovine Aortic Endothelial Cells (BAECs) are cultured in appropriate media until they reach 80-90% confluency.

-

Plate Preparation: A 96-well plate is coated with Matrigel and incubated at 37°C for 30 minutes to allow for solidification.

-

Cell Seeding: BAECs are harvested, resuspended in media containing various concentrations of this compound, and seeded onto the Matrigel-coated plate.

-

Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Visualization and Quantification: Tube formation is observed using a light or fluorescence microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length and the number of branch points using image analysis software.

Cell Invasion Assay: Transwell Migration

This assay measures the invasive potential of cancer cells through a basement membrane matrix.

-

Insert Preparation: Transwell inserts with a porous membrane are coated with a layer of Matrigel to mimic the extracellular matrix.

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are starved in serum-free media and then seeded into the upper chamber of the Transwell insert in the presence of different concentrations of this compound.

-

Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum (FBS).

-

Incubation: The plate is incubated for 24-48 hours, allowing invasive cells to migrate through the Matrigel and the porous membrane.

-

Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed and stained (e.g., with crystal violet). The number of invaded cells is then quantified by microscopy and image analysis.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell viability and proliferation.

-

Cell Seeding: Cells are seeded in a 96-well plate and treated with various concentrations of this compound.

-

Incubation: The plate is incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The intensity of the color is proportional to the number of viable cells.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the generation of intracellular ROS.

-

Cell Treatment: Cells are treated with this compound for a specific duration.

-

Probe Loading: A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is added to the cells. Inside the cells, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Incubation: The cells are incubated with the probe in the dark.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The intensity of the fluorescence is directly proportional to the level of intracellular ROS.

Cell Cycle Analysis

This protocol allows for the determination of the cell cycle distribution of a cell population.

-

Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with phosphate-buffered saline (PBS).

-

Fixation: Cells are fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with a fluorescent DNA intercalating agent, such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The resulting histogram of DNA content allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Inhibition of Angiogenesis via the PLCγ-PKC-ERK1/2 Pathway

This compound has been shown to inhibit angiogenesis by targeting Protein Kinase C (PKC) isozymes α and β2, which are key components of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1][3]

Induction of S-Phase Cell Cycle Arrest via ROS Generation and DNA Damage

In human ovarian cancer cells, this compound induces cell cycle arrest in the S phase by increasing intracellular reactive oxygen species (ROS), leading to DNA damage.[6]

References

Alpha-Terthienylmethanol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of alpha-terthienylmethanol (α-T-Methanol). As a promising photosensitizing agent with potential applications in photodynamic therapy and as an antiproliferative compound, a thorough understanding of its physicochemical properties is paramount for formulation development, preclinical studies, and ensuring therapeutic efficacy and safety.

While specific quantitative solubility and stability data for this compound are limited in publicly available literature, this guide synthesizes information on closely related analogs and provides detailed experimental protocols based on established international guidelines to enable researchers to generate robust in-house data.

Solubility Profile

Table 1: Solubility of alpha-Terthienyl (α-T) in Various Solvents at 25°C

| Solvent | Solubility (g/L) |

| Ethanol | 2.9 |

| Methanol | 1.81 |

| Isopropanol | 2.09 |

| Water | 0.0 |

| Ethyl acetate | 20.37 |

| n-Propanol | 3.32 |

| Acetone | 21.87 |

| n-Butanol | 4.13 |

| Acetonitrile | 4.48 |

| N,N-Dimethylformamide (DMF) | 55.52 |

| Toluene | 40.3 |

| Isobutanol | 2.81 |

| 1,4-Dioxane | 66.28 |

| Methyl acetate | 17.71 |

Disclaimer: The data presented is for alpha-terthienyl and should be used as an estimation for this compound. Experimental verification is crucial.

Stability Profile

Specific kinetic data on the degradation of this compound is not currently available in the literature. However, studies on analogous thiophene-containing molecules provide insights into potential degradation pathways.

Inferred Degradation Pathways:

-

Photodegradation: Thiophene-containing compounds are known to be susceptible to photodegradation. For a structurally related hydroxymethyl-dithiophene, exposure to light in the presence of air led to an autoxidation pathway, yielding the corresponding aldehyde and carboxylic acid as major degradants.[1] Under anaerobic conditions, the primary degradation product was the aldehyde.[1]

-

Thermal Degradation: While specific thermal degradation products for this compound have not been identified, studies on other thiophene derivatives suggest that the thiophene rings themselves are relatively stable. Degradation is more likely to be initiated at the hydroxymethyl substituent.

-

pH-Dependent Degradation (Hydrolysis): The stability of this compound is expected to be influenced by pH. A simpler analog, 2-thiophenemethanol, is prone to acid-catalyzed polycondensation, forming insoluble resinous materials.[2] Under basic conditions, deprotonation of the hydroxyl group can occur, making the molecule more susceptible to oxidation to the corresponding aldehyde.[2]

Experimental Protocols

To address the lack of specific data, the following detailed protocols, based on established methodologies, are provided for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (pure, solid)

-

Solvent of choice (e.g., water, phosphate-buffered saline pH 7.4, ethanol, etc.)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to establish a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand to permit the settling of the excess solid. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample and the standard solutions using a validated HPLC or UV-Vis method.

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Stability Testing: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. The following protocols are based on the ICH Q1B guideline for photostability testing and general principles for stress testing.

Objective: To evaluate the stability of this compound under various stress conditions (photolytic, thermal, and hydrolytic) and to identify potential degradation products.

Materials:

-

This compound

-

Solvents (e.g., water, methanol, acetonitrile)

-

Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

Quartz cuvettes or other transparent containers

-

Photostability chamber with controlled light and UV exposure

-

Temperature-controlled oven

-

pH meter

-

Stability-indicating analytical method (e.g., UPLC-MS)

3.2.1. Photostability Testing

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) and in water. Also, place the solid drug substance in a transparent container.

-

Control Samples: Prepare control samples wrapped in aluminum foil to protect them from light. These will be stored under the same conditions to assess thermal degradation in the absence of light.

-

Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: At appropriate time points, withdraw samples and analyze them using a validated stability-indicating UPLC-MS method to quantify the remaining this compound and identify any degradation products.

3.2.2. Thermal Stability Testing

-

Sample Preparation: Place solid this compound and solutions in appropriate vials.

-

Exposure: Store the samples in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Analysis: At specified intervals, remove samples and analyze them by UPLC-MS to determine the extent of degradation.

3.2.3. Hydrolytic Stability Testing (pH-Dependent)

-

Sample Preparation: Prepare solutions of this compound in a series of buffers with a range of pH values (e.g., pH 2, 4, 7, 9, 12).

-

Exposure: Store the solutions at a controlled temperature (e.g., 25°C or 40°C).

-

Analysis: At various time points, analyze the samples by UPLC-MS to determine the degradation rate as a function of pH.

Caption: General Workflow for Forced Degradation Studies.

Conclusion

This technical guide consolidates the current understanding of the solubility and stability of this compound. While a significant data gap exists for this specific molecule, the provided information on related compounds and the detailed experimental protocols offer a robust framework for researchers to generate the necessary data for their drug development programs. The inherent photosensitivity and potential for pH-dependent degradation of the thiophene and hydroxymethyl moieties, respectively, underscore the importance of conducting thorough stability studies early in the development process. The outlined methodologies will enable the establishment of a comprehensive stability profile, guiding formulation strategies and ensuring the quality and safety of potential therapeutic products based on this compound.

References

Unveiling the Photophysical Profile of Alpha-Terthienylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of alpha-terthienylmethanol (α-T-MeOH), a derivative of the well-studied photosensitizer alpha-terthienyl (α-T). While extensive quantitative data for α-T-MeOH remains elusive in publicly accessible literature, this document consolidates the foundational knowledge of terthiophene spectroscopy, providing a framework for its characterization and application. We will delve into the principles of its UV-Vis absorption and fluorescence, outline detailed experimental protocols for their measurement, and present a visual representation of its electronic transitions.

Introduction to the Photophysics of Terthiophenes

Alpha-terthienyl and its derivatives are a class of compounds renowned for their phototoxic effects, which stem from their ability to absorb light and generate reactive oxygen species (ROS). This activity is intrinsically linked to their electronic structure and the subsequent de-excitation pathways of their photo-excited states. The introduction of a hydroxymethyl group to the terthiophene backbone, forming this compound, can influence its solubility, molecular interactions, and, consequently, its photophysical behavior. Understanding the UV-Vis absorption and fluorescence spectra is paramount for elucidating these properties and harnessing them in applications such as photodynamic therapy and the development of photosensitive materials.

UV-Vis Absorption and Fluorescence Spectroscopy

The interaction of this compound with ultraviolet and visible light is governed by the principles of molecular electronic spectroscopy.

UV-Vis Absorption: The absorption of UV-Vis radiation by α-T-MeOH promotes electrons from the ground electronic state (S₀) to higher singlet excited states (S₁, S₂, etc.). The wavelength of maximum absorption (λmax) is characteristic of the molecule's conjugated π-system. The intensity of this absorption is quantified by the molar extinction coefficient (ε), a measure of how strongly the molecule absorbs light at a specific wavelength.

Fluorescence Emission: Following excitation, the molecule rapidly relaxes non-radiatively to the lowest vibrational level of the first excited singlet state (S₁). From this state, it can return to the ground state (S₀) through several pathways, one of which is fluorescence—the emission of a photon. This emitted light is of lower energy (longer wavelength) than the absorbed light, with the peak of the emission spectrum denoted as λem. The efficiency of this process is described by the fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed.

Quantitative Spectroscopic Data

A comprehensive search of scientific literature did not yield specific quantitative UV-Vis absorption and fluorescence data (λmax, ε, λem, ΦF) for this compound across various solvents. Research has qualitatively described the photophysical behavior of 3'-hydroxymethyl-2,2':5',2''-terthiophene, a synonym for this compound, but concrete numerical values remain unpublished in the reviewed literature.

For context, the parent compound, alpha-terthienyl, exhibits strong absorption in the UVA region, typically between 350-360 nm. The introduction of the hydroxymethyl group is not expected to dramatically shift the absorption and emission maxima but may influence the molar absorptivity and quantum yield due to changes in solubility and potential for hydrogen bonding with protic solvents.